1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine
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Overview
Description
1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine is an organic compound with a complex structure that includes a piperazine ring, a pyridine ring, and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials and catalysts.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using a palladium catalyst to facilitate the process.
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving the appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine involves its interaction with specific molecular targets and pathways. The dioxaborolane group is known to participate in boron-mediated reactions, which can influence the compound’s reactivity and interactions with other molecules. The piperazine and pyridine rings contribute to the compound’s overall stability and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
1-Methyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)piperazine is unique due to its combination of a piperazine ring, a pyridine ring, and a dioxaborolane group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C16H26BN3O2 |
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Molecular Weight |
303.2 g/mol |
IUPAC Name |
1-methyl-4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine |
InChI |
InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)14-7-6-13(12-18-14)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3 |
InChI Key |
FNBGDJVGWZTJIY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)N3CCN(CC3)C |
Origin of Product |
United States |
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